(R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and an amine group attached to a tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-methoxy-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-bromo-5-formyl-1,2,3,4-tetrahydronaphthalen-1-amine, while reduction of the bromine atom results in 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Scientific Research Applications
®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups may play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The free base form without the hydrochloride salt.
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom.
6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group.
Uniqueness
®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(1R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
InChI Key |
RPJWDUSFMDKAGY-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=CC2=C1CCC[C@H]2N)Br |
Canonical SMILES |
COC1=C(C=CC2=C1CCCC2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.